Z-D-Arg(Z) 2-OH Z-D-Arg(Z) 2-OH
Brand Name: Vulcanchem
CAS No.: 1947-42-8
VCID: VC0554832
InChI: InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C30H32N4O8
Molecular Weight: 576.6

Z-D-Arg(Z) 2-OH

CAS No.: 1947-42-8

Cat. No.: VC0554832

Molecular Formula: C30H32N4O8

Molecular Weight: 576.6

* For research use only. Not for human or veterinary use.

Z-D-Arg(Z) 2-OH - 1947-42-8

Specification

CAS No. 1947-42-8
Molecular Formula C30H32N4O8
Molecular Weight 576.6
IUPAC Name (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1
Standard InChI Key RDSFVNUCIDKSBE-RUZDIDTESA-N
SMILES C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Basic Information

Z-D-Arg(Z) 2-OH, also known as Tri-Z-D-arginine or Cbz-D-Arg(Cbz)2-OH, is a protected form of D-arginine with multiple benzyloxycarbonyl (Z or Cbz) protecting groups. The compound features a D-configuration at its alpha carbon, distinguishing it from its L-isomer counterpart. Its CAS number is identified as 14611-34-8, and it has a well-defined molecular structure characterized by three benzyloxycarbonyl protecting groups strategically positioned on the amino acid scaffold .

The compound has a molecular formula of C30H32N4O8 and a molecular weight of 576.6 g/mol, placing it in the category of medium-sized organic molecules . The systematic IUPAC name for this compound is (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid, which describes its complete chemical structure .

Structural Characteristics

Molecular Structure

Z-D-Arg(Z) 2-OH possesses a complex structure featuring multiple functional groups. The core structure consists of a D-arginine backbone with three benzyloxycarbonyl (Z or Cbz) protecting groups. One Z-group is attached to the alpha-amino function, while the other two Z-groups protect the guanidino function of the arginine side chain . This arrangement of protecting groups provides stability and reactivity control, which is essential for its applications in peptide synthesis.

The compound has a carboxylic acid group at one end (the C-terminus), which remains unprotected and available for further reactions. This structural arrangement allows for controlled reactivity in peptide coupling reactions, making it valuable in sequential peptide synthesis strategies .

Stereochemistry

Physical and Chemical Properties

Physical Properties

Z-D-Arg(Z) 2-OH appears as a white to almost white solid at room temperature . The compound has several important physical properties that define its behavior in various experimental conditions. These properties are summarized in the following table:

PropertyValueSource
Molecular Weight576.6 g/mol
Physical StateSolid
ColorWhite to Almost white
Melting Point137-140°C
Density1.27±0.1 g/cm³ (Predicted)
SolubilityAlmost transparent in hot Methanol
pKa3.94±0.21 (Predicted)
Storage Temperature-15°C (recommended)

Chemical Properties

Z-D-Arg(Z) 2-OH exhibits chemical properties typical of protected amino acids. The carboxylic acid group remains free and can participate in peptide bond formation reactions. The protected guanidino group in the side chain is less reactive due to the presence of the Z protecting groups, which prevent unwanted side reactions during peptide synthesis .

The compound is relatively stable under neutral and mildly basic conditions, but the Z-protecting groups can be removed under specific conditions such as catalytic hydrogenation or strong acidic treatments. This selective deprotection capability makes it versatile in multistep peptide synthesis protocols .

Applications and Research Use

Peptide Synthesis

Z-D-Arg(Z) 2-OH is primarily used in peptide synthesis, where it serves as a building block for introducing D-arginine residues into peptide chains. The presence of the Z protecting groups allows for controlled reactivity during peptide coupling reactions, preventing unwanted side reactions and improving the efficiency of peptide synthesis .

The incorporation of D-amino acids, including D-arginine, into peptides can confer several advantageous properties to the resulting peptides:

  • Enhanced resistance to enzymatic degradation

  • Altered conformational properties

  • Modified biological activities

  • Improved pharmacokinetic profiles

These features make Z-D-Arg(Z) 2-OH valuable in the development of peptide-based drugs and research tools .

Research Applications

Several research applications of Z-D-Arg(Z) 2-OH have been documented in scientific literature. According to the search results, publications from the Polish Journal of Chemistry (1980) and the Russian Journal of Bioorganic Chemistry (2009) have reported studies involving this compound . These studies likely focus on synthetic methodologies, peptide design, or structure-activity relationships involving D-arginine-containing peptides.

Synthesis and Preparation

The synthesis of Z-D-Arg(Z) 2-OH typically involves the protection of D-arginine with benzyloxycarbonyl (Z or Cbz) groups. This process requires selective protection strategies to ensure that the Z groups are correctly positioned on the amino and guanidino functions while leaving the carboxylic acid unprotected .

A general approach to the synthesis might involve:

  • Protection of the alpha-amino group of D-arginine with a Z group using benzyl chloroformate under controlled pH conditions

  • Protection of the guanidino group with additional Z groups

  • Purification of the final product through recrystallization or chromatographic techniques

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